
Octylamine 2,4-dichlorophenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)acetic acid; octan-1-amine: is a compound that combines two distinct chemical entities: 2-(2,4-dichlorophenoxy)acetic acid and octan-1-amine. The former is a well-known herbicide, commonly referred to as 2,4-D, which is used to control broadleaf weeds. The latter, octan-1-amine, is an organic compound that belongs to the class of amines. This combination can be utilized in various applications, particularly in agriculture and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
2-(2,4-Dichlorophenoxy)acetic acid
-
Octan-1-amine
- Octan-1-amine can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Octan-1-amine can be reduced to form corresponding amines with shorter carbon chains.
Substitution: Both components can undergo substitution reactions. For example, the chlorine atoms in 2-(2,4-dichlorophenoxy)acetic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(2,4-dichlorophenoxy)acetic acid can yield chlorinated phenolic compounds.
Scientific Research Applications
Chemistry
- 2-(2,4-Dichlorophenoxy)acetic acid is widely used as a herbicide in agricultural chemistry to control broadleaf weeds .
- Octan-1-amine is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology
- 2-(2,4-Dichlorophenoxy)acetic acid is used in plant biology research to study the effects of synthetic auxins on plant growth and development .
Medicine
- Octan-1-amine derivatives are explored for their potential pharmacological properties, including antimicrobial and antifungal activities.
Industry
- 2-(2,4-Dichlorophenoxy)acetic acid is used in the formulation of herbicides for agricultural applications .
- Octan-1-amine is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
2-(2,4-Dichlorophenoxy)acetic acid
- Acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It induces uncontrolled growth in susceptible plants, leading to their death .
- It is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth processes .
Octan-1-amine
- Functions as a primary amine, participating in various biochemical reactions. Its mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but with an additional chlorine atom.
Uniqueness
- 2-(2,4-Dichlorophenoxy)acetic acid is unique due to its widespread use and effectiveness as a herbicide. It has been extensively studied and is one of the most commonly used herbicides globally .
- Octan-1-amine is unique for its versatility in organic synthesis and industrial applications.
Properties
CAS No. |
2212-53-5 |
|---|---|
Molecular Formula |
C16H25Cl2NO3 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;octan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C8H19N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8-9/h1-3H,4H2,(H,11,12);2-9H2,1H3 |
InChI Key |
ISLMFQNVUXMPKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




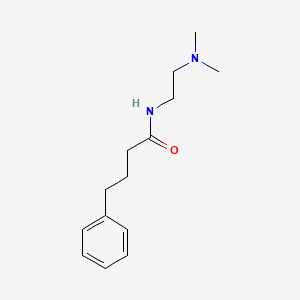

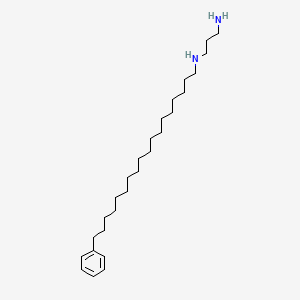
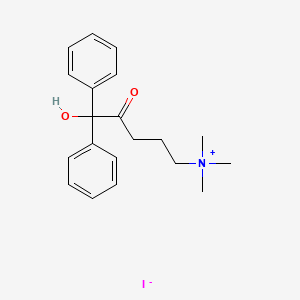
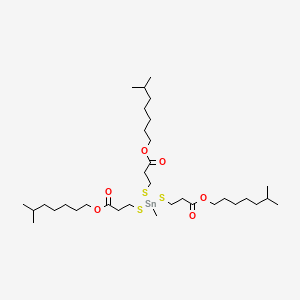
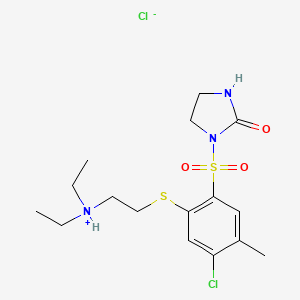
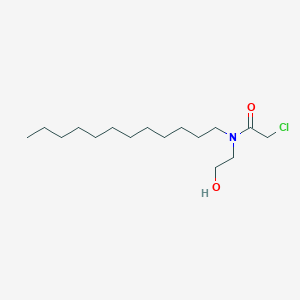

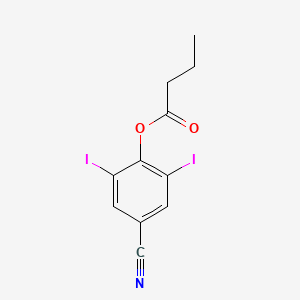
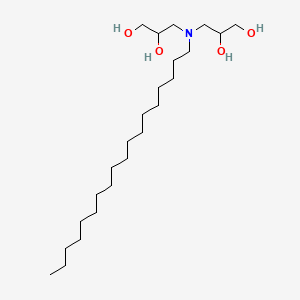
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
